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Compound of Interest

Compound Name:
(R)-1-(4-Bromophenyl)ethanamine

hydrochloride

Cat. No.: B1270773 Get Quote

Technical Guide: (R)-1-(4-
Bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-1-(4-
Bromophenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical

synthesis. This document outlines its chemical properties, synthesis, and analytical methods,

tailored for professionals in research and drug development.

Chemical Identification and Properties
(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt valued for its role as

an intermediate in the synthesis of enantiomerically pure pharmaceutical agents. The chirality

of such molecules is often crucial for their pharmacological activity, with different enantiomers

exhibiting distinct potencies and selectivities for biological targets.

Table 1: Chemical and Physical Data
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Identifier Value Reference

CAS Number 64265-77-6

Molecular Formula C₈H₁₁BrClN

Molecular Weight 236.54 g/mol

Appearance White to yellow solid

Melting Point 238-245 °C

Enantiomeric Excess ≥99.0% (via HPLC)

SMILES
Cl.N--INVALID-LINK--

c1ccc(Br)cc1

InChI Key
BQCAANUXMMQVAY-

UHFFFAOYSA-N

Synthesis of (R)-1-(4-Bromophenyl)ethanamine
Hydrochloride
The enantiomerically pure (R)-1-(4-Bromophenyl)ethanamine hydrochloride can be

synthesized via two primary routes: the resolution of a racemic mixture or through asymmetric

synthesis.

Chiral Resolution of Racemic 1-(4-
Bromophenyl)ethanamine
Classical resolution is a robust method for obtaining enantiopure compounds and is particularly

useful when asymmetric synthesis is challenging or economically unviable. This process

involves the formation of diastereomeric salts with a chiral resolving agent, which can then be

separated by fractional crystallization due to their differing solubilities.

This protocol is a generalized procedure based on established methods for resolving chiral

amines.

Salt Formation:
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Dissolve racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol.

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent,

applying gentle heat if necessary.

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic

reaction will occur, leading to the precipitation of the diastereomeric tartrate salts.

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize

crystallization.

Fractional Crystallization:

Collect the precipitated crystals by vacuum filtration. The solid will be enriched in one

diastereomer, the (R)-amine-(+)-tartrate salt, which is typically less soluble.

The enantiomeric excess of the amine in the crystalline salt can be improved by

recrystallization from a suitable solvent.

Liberation of the Free Amine:

Suspend the diastereomerically enriched salt in water.

Add a strong base, such as a 50% sodium hydroxide solution, until the salt completely

dissolves and the solution is basic. This will deprotonate the amine, forming a separate

organic layer.

Extract the free (R)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl

ether or dichloromethane.

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter,

and remove the solvent under reduced pressure.

Hydrochloride Salt Formation:

Dissolve the purified (R)-1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., diethyl

ether).
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Bubble hydrogen chloride gas through the solution or add a solution of HCl in an

appropriate solvent (e.g., HCl in ether) until precipitation is complete.

Collect the resulting (R)-1-(4-Bromophenyl)ethanamine hydrochloride crystals by

vacuum filtration and dry.
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Chiral Resolution Workflow
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Workflow for Chiral Resolution
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Asymmetric Synthesis
An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer.

A common approach is the asymmetric reduction of the corresponding prochiral ketone, 4'-

bromoacetophenone.

This protocol is based on the use of a whole-cell biocatalyst, such as Aspergillus niger, for the

enantioselective reduction of 4'-bromoacetophenone.

Catalyst Preparation:

Cultivate the selected microorganism (e.g., Aspergillus niger) in a suitable growth medium

containing glucose, yeast extract, and peptone.

Asymmetric Reduction:

To the batch culture of the microorganism, add 4'-bromoacetophenone as the substrate.

Incubate the reaction mixture under optimized conditions of temperature and pH.

The microbial oxidoreductases will selectively reduce the ketone to the corresponding

(R)-1-(4-bromophenyl)ethanol with high enantiomeric excess.

Conversion to Amine:

The resulting chiral alcohol can be converted to the amine through standard chemical

transformations, such as conversion to a tosylate followed by nucleophilic substitution with

an amine source (e.g., ammonia or an azide followed by reduction).

Hydrochloride Salt Formation:

Follow the procedure outlined in section 2.1 to form the hydrochloride salt.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asymmetric Synthesis Workflow
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Workflow for Asymmetric Synthesis

Analytical Methods
The enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine is critical for its use in

pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the

standard method for determining enantiomeric excess.
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Column: A chiral stationary phase, such as one based on a crown ether (e.g., Chirosil

RCA(+)), is effective for separating the enantiomers.

Mobile Phase: A typical mobile phase consists of an aqueous-organic mixture, for example,

acetonitrile or methanol in water containing 0.1% perchloric acid.

Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile

phase.

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different

retention times, allowing for their quantification and the calculation of the enantiomeric

excess.

Applications in Drug Development
(R)-1-(4-Bromophenyl)ethanamine hydrochloride serves as a valuable chiral building block

in the synthesis of more complex, biologically active molecules. The phenylethylamine scaffold

is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and

synthetic drugs. The bromo-substituent on the phenyl ring provides a handle for further

chemical modifications, such as cross-coupling reactions, to build molecular complexity.

While specific biological activities for this compound are not extensively documented,

phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling

pathways. These pathways are integral to a variety of physiological processes, and modulation

of their activity is a key strategy in the treatment of many neurological and psychiatric

disorders.
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General GPCR Signaling Pathway
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To cite this document: BenchChem. [(R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS
number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270773#r-1-4-bromophenyl-ethanamine-
hydrochloride-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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